molecular formula C22H22N5NaO2 B583254 GSK-J1SodiumSalt

GSK-J1SodiumSalt

Cat. No.: B583254
M. Wt: 411.4 g/mol
InChI Key: RAIROFAAPRKDPT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-J1 sodium salt is a potent inhibitor of the histone H3 lysine 27 (H3K27) demethylases JMJD3 and UTX. These enzymes play crucial roles in the transcriptional regulation of cell differentiation, development, the inflammatory response, and cancer . The compound is known for its high specificity and efficacy in inhibiting these demethylases, making it a valuable tool in epigenetic research.

Mechanism of Action

Target of Action

GSK-J1 Sodium Salt is a potent inhibitor of the H3K27 histone demethylases JMJD3 and UTX . These enzymes play crucial roles in the transcriptional regulation of cell differentiation, development, the inflammatory response, and cancer .

Mode of Action

GSK-J1 Sodium Salt interacts with its targets, JMJD3 and UTX, by binding to them in a selective and specific manner . This interaction inhibits the demethylase activity of JMJD3 and UTX, leading to an increase in the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive chromatin mark .

Biochemical Pathways

The inhibition of JMJD3 and UTX by GSK-J1 Sodium Salt affects the histone demethylation pathway. This results in the accumulation of H3K27me3, which can lead to the repression of gene transcription . The affected genes are involved in various biological processes, including cell differentiation, development, and the inflammatory response .

Pharmacokinetics

It is known that the highly polar carboxylate group of gsk-j1 restricts its cellular permeability . This suggests that the compound’s bioavailability may be limited, and its distribution, metabolism, and excretion could be influenced by this property.

Result of Action

The inhibition of JMJD3 and UTX by GSK-J1 Sodium Salt leads to an increase in H3K27me3 levels, resulting in the repression of gene transcription . This can affect various cellular processes, including cell differentiation and the inflammatory response . For instance, GSK-J1 has been shown to inhibit the production of TNF-α in primary macrophages .

Biochemical Analysis

Biochemical Properties

GSK-J1 Sodium Salt interacts with the enzymes JMJD3 and UTX, inhibiting their activity . It specifically targets the H3K27 histone demethylases JMJD3 and UTX, with IC50s of 18 and 56 µM, respectively . This interaction affects the methylation status of histone H3 lysine 27 (H3K27), a key process in the regulation of gene expression .

Cellular Effects

GSK-J1 Sodium Salt has a profound impact on various types of cells and cellular processes. It influences cell function by modulating gene expression through its effects on histone methylation . In a study on retinal development, GSK-J1 Sodium Salt was found to influence cell proliferation, maturation, apoptosis induction, and specific cell determination .

Molecular Mechanism

GSK-J1 Sodium Salt exerts its effects at the molecular level primarily through its inhibition of the H3K27 histone demethylases JMJD3 and UTX . This inhibition leads to an increase in the levels of H3K27 methylation, thereby affecting the transcription of genes regulated by this epigenetic mark .

Temporal Effects in Laboratory Settings

Over time, GSK-J1 Sodium Salt has been observed to cause an increase in the levels of H3K27 methylation in the retinas of neonate rats . This suggests that the compound has a stable effect over time, influencing cellular function in a consistent manner .

Dosage Effects in Animal Models

The effects of GSK-J1 Sodium Salt have been studied in animal models, particularly in the context of disease conditions. For instance, in a study on head and neck squamous cell carcinoma, the combined treatment with GSK-J1 and another inhibitor was found to inhibit tumor growth and progression .

Metabolic Pathways

GSK-J1 Sodium Salt is involved in the metabolic pathway of histone methylation, specifically the demethylation of H3K27 . It interacts with the enzymes JMJD3 and UTX, which are key players in this pathway .

Subcellular Localization

The subcellular localization of GSK-J1 Sodium Salt is not explicitly stated in the available literature. Given its role as a histone demethylase inhibitor, it is likely to be found in the nucleus where it can interact with histones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK-J1 sodium salt involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of GSK-J1 sodium salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

GSK-J1 sodium salt primarily undergoes:

    Substitution reactions: Involving the replacement of functional groups.

    Oxidation and reduction reactions: Modifying the oxidation state of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of GSK-J1 sodium salt, which can be further studied for their biological activities .

Scientific Research Applications

GSK-J1 sodium salt has a wide range of applications in scientific research:

    Epigenetics: Used to study the role of histone demethylases in gene regulation.

    Cancer research: Investigated for its potential to inhibit cancer cell proliferation by targeting JMJD3 and UTX.

    Inflammatory diseases: Explored for its anti-inflammatory properties by modulating the activity of histone demethylases.

    Neuroscience: Studied for its effects on neuronal differentiation and development

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GSK-J1 sodium salt is unique due to its high specificity for JMJD3 and UTX, minimal off-target effects, and its ability to modulate epigenetic marks with high precision. This makes it a valuable tool for studying the role of histone demethylases in various biological processes and diseases .

Biological Activity

GSK-J1 Sodium Salt is a potent inhibitor of the histone demethylases JMJD3 and UTX, which play crucial roles in epigenetic regulation, particularly concerning the trimethylation of histone H3 at lysine 27 (H3K27me3). This compound has garnered significant attention in research due to its implications in various biological processes, including inflammation, cancer, and cellular differentiation.

GSK-J1 specifically inhibits the demethylation activity of JMJD3 and UTX, with reported IC50 values of 60 nM for JMJD3 and 56 µM for UTX . By inhibiting these enzymes, GSK-J1 increases the levels of H3K27me3, leading to transcriptional repression of target genes involved in inflammatory responses and tumor progression .

Inflammatory Response

Research indicates that GSK-J1 can modulate inflammatory pathways. A study demonstrated that treatment with GSK-J1 in LPS-stimulated mouse mammary epithelial cells resulted in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This effect was attributed to the recruitment of H3K27me3 at the promoters of these genes, thereby inhibiting their transcription . The results suggest that JMJD3 plays a significant role in mediating inflammatory responses, making it a potential therapeutic target for inflammatory diseases.

Cancer Therapeutics

GSK-J1 has also been explored for its anti-cancer properties. In a study focusing on carboplatin-resistant ovarian cancer, GSK-J1 was incorporated into hyaluronic acid-decorated metal-organic frameworks (HA@MOF@GSK-J1) to enhance targeted delivery. This formulation showed improved efficacy in inhibiting tumor growth and inducing apoptosis compared to free GSK-J1. The mechanism involved the activation of H3K27 methylation at the HER2 promoter, leading to reduced HER2 expression and subsequent effects on tumor cell motility and spheroid formation .

Case Study 1: Inhibition of Inflammatory Cytokines

In an experimental setup involving LPS-induced mastitis in mice, GSK-J1 treatment led to a significant reduction in inflammatory cell infiltration and myeloperoxidase (MPO) activity. Histological analysis revealed that GSK-J1 effectively alleviated the severity of inflammation in mammary glands, correlating with decreased levels of TNF-α and IL-6 .

Case Study 2: Targeted Delivery in Ovarian Cancer

The HA@MOF@GSK-J1 formulation was tested on carboplatin-resistant ovarian cancer cell lines. The results showed that this targeted delivery system not only enhanced cellular uptake but also significantly increased cytotoxicity against resistant cancer cells. The study concluded that this approach could potentially overcome chemoresistance by effectively modulating epigenetic markers associated with tumor progression .

Data Tables

Biological Activity Effect Mechanism Reference
Inhibition of JMJD3Decreased inflammatory cytokines (TNF-α, IL-6)Increased H3K27me3 levels
Anti-cancer activityReduced tumor growth in ovarian cancerTargeted delivery via HA@MOF
CytotoxicityInduced apoptosis in cancer cellsModulation of HER2 expression

Properties

IUPAC Name

sodium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2.Na/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIROFAAPRKDPT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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